molecular formula C11H16N2O2 B12537407 N-Hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide CAS No. 771415-25-9

N-Hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide

Katalognummer: B12537407
CAS-Nummer: 771415-25-9
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: OPQRPTABLXCBPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxy group, a phenylethyl group, and a beta-alaninamide moiety, making it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide typically involves the reaction of beta-alanine with N-hydroxy-N~3~-(2-phenylethyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenylethyl group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenylethyl moiety play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other N-hydroxy derivatives and beta-alaninamide analogs. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

N-Hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

771415-25-9

Molekularformel

C11H16N2O2

Molekulargewicht

208.26 g/mol

IUPAC-Name

N-hydroxy-3-(2-phenylethylamino)propanamide

InChI

InChI=1S/C11H16N2O2/c14-11(13-15)7-9-12-8-6-10-4-2-1-3-5-10/h1-5,12,15H,6-9H2,(H,13,14)

InChI-Schlüssel

OPQRPTABLXCBPR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCNCCC(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.